1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione 1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione
Brand Name: Vulcanchem
CAS No.: 88653-22-9
VCID: VC17601398
InChI: InChI=1S/C24H16N2O2/c25-19-11-12-20(26-16-10-9-14-5-1-2-6-15(14)13-16)22-21(19)23(27)17-7-3-4-8-18(17)24(22)28/h1-13,26H,25H2
SMILES:
Molecular Formula: C24H16N2O2
Molecular Weight: 364.4 g/mol

1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione

CAS No.: 88653-22-9

Cat. No.: VC17601398

Molecular Formula: C24H16N2O2

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione - 88653-22-9

Specification

CAS No. 88653-22-9
Molecular Formula C24H16N2O2
Molecular Weight 364.4 g/mol
IUPAC Name 1-amino-4-(naphthalen-2-ylamino)anthracene-9,10-dione
Standard InChI InChI=1S/C24H16N2O2/c25-19-11-12-20(26-16-10-9-14-5-1-2-6-15(14)13-16)22-21(19)23(27)17-7-3-4-8-18(17)24(22)28/h1-13,26H,25H2
Standard InChI Key NQYPFUVHXIDISB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)NC3=C4C(=C(C=C3)N)C(=O)C5=CC=CC=C5C4=O

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound features a planar anthracene-9,10-dione backbone, with an amino group (-NH2_2) at the 1-position and a naphthalen-2-ylamino moiety at the 4-position. This arrangement introduces significant steric and electronic effects:

  • The anthracene core’s conjugated π-system enables strong absorption in the visible spectrum, a property shared with dyes like alizarin .

  • The naphthalen-2-ylamino group enhances hydrophobicity, potentially improving membrane permeability in biological systems .

  • The amino group at position 1 contributes to hydrogen-bonding capabilities, which may influence crystallinity or interactions with biological targets .

Table 1: Molecular Properties of 1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione

PropertyValue
CAS No.88653-22-9
Molecular FormulaC24H16N2O2\text{C}_{24}\text{H}_{16}\text{N}_{2}\text{O}_{2}
Molecular Weight364.4 g/mol
IUPAC Name1-amino-4-(naphthalen-2-ylamino)anthracene-9,10-dione
SMILESC1=CC=C2C=C(C=CC2=C1)NC3=C4C(=C(C=C3)N)C(=O)C5=CC=CC=C5C4=O
InChIKeyNQYPFUVHXIDISB-UHFFFAOYSA-N

Data sourced from VulcanChem and PubChem .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit protocol for this compound is documented, its synthesis likely involves multi-step reactions common to aminoanthraquinones:

  • Quinone Functionalization: Anthracene-9,10-dione undergoes electrophilic substitution to introduce amino groups. For example, nitration followed by reduction could yield the 1-amino derivative .

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling between 1-amino-4-bromoanthracene-9,10-dione and 2-aminonaphthalene may install the naphthalen-2-ylamino group .

Challenges include controlling regioselectivity and minimizing side reactions due to the anthracene core’s reactivity.

Stability and Solubility

  • Thermal Stability: Anthraquinones generally decompose above 300°C, but the naphthalene substituent may lower this threshold slightly.

  • Solubility: Predicted to be insoluble in water but soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP) .

Comparative Analysis with Structural Analogues

Table 2: Key Analogues and Their Properties

Compound NameMolecular FormulaBioactivity/Application
1-Amino-4-(2,4-dinitroanilino)anthraquinoneC20H12N4O6\text{C}_{20}\text{H}_{12}\text{N}_{4}\text{O}_{6}DNA intercalation
1,4-Bis((2-hydroxyethyl)amino)anthracene-9,10-dioneC18H18N2O4\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{4}Fluorescent staining
MitoxantroneC22H28N4O6\text{C}_{22}\text{H}_{28}\text{N}_{4}\text{O}_{6}Multiple sclerosis treatment

These analogues highlight the versatility of anthracene-9,10-dione scaffolds. The target compound’s naphthalene group may offer superior lipophilicity compared to hydroxyethyl or dinitrophenyl substituents .

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and purity.

  • Biological Screening: Evaluating anticancer, antimicrobial, and anti-inflammatory activity in vitro.

  • Material Characterization: Measuring absorption/emission spectra and charge-carrier mobility for optoelectronic applications.

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